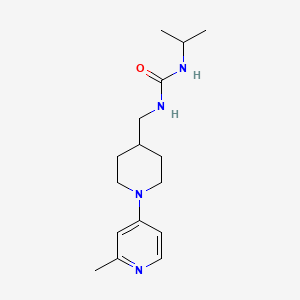
1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative with a piperidine ring. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design . The compound also contains an isopropyl group and a 2-methylpyridine group, which could potentially affect its properties and biological activity.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions that this compound can undergo would depend on the specific substituents and their positions.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in synthesizing drugs due to their presence in over twenty classes of pharmaceuticals . The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones involves various intra- and intermolecular reactions. These synthetic pathways are vital for creating biologically active compounds that can serve as potential drugs.
Pharmacological Applications
The piperidine nucleus is a key component in many FDA-approved drugs . Derivatives like “1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea” have shown promise in various pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.
Anticancer Activity
Piperidine derivatives have been identified to exhibit antiproliferation and antimetastatic effects on various types of cancers . The structural features of these compounds can be optimized to target specific pathways involved in cancer cell growth and metastasis.
Antimicrobial and Antifungal Properties
Compounds with the piperidine moiety have been used to develop new antimicrobial and antifungal agents. Their ability to disrupt microbial cell processes makes them valuable in treating infections .
Neuroprotective Effects
Piperidine derivatives are being explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . Their potential to modulate neurotransmitter systems is a key area of research.
Modulation of Immune Response
Some piperidine derivatives have been found to bind to immune receptors, such as NLRP3, and inhibit activation and release of pro-inflammatory cytokines like IL-1β . This application is significant in developing treatments for autoimmune diseases and inflammatory conditions.
Wirkmechanismus
Zukünftige Richtungen
Piperidine derivatives are a significant area of research in drug discovery, and there are many potential directions for future research . These could include exploring new synthetic methods, investigating the biological activity of new piperidine derivatives, or studying the properties of these compounds in more detail.
Eigenschaften
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(2)19-16(21)18-11-14-5-8-20(9-6-14)15-4-7-17-13(3)10-15/h4,7,10,12,14H,5-6,8-9,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHETYUQWLJVWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)
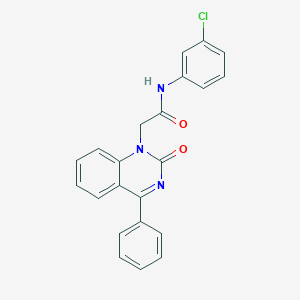
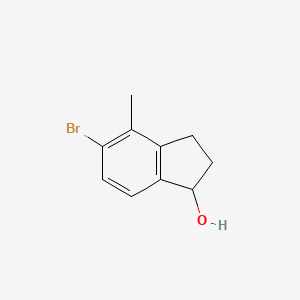

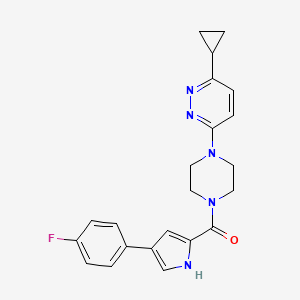
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile](/img/structure/B2860540.png)
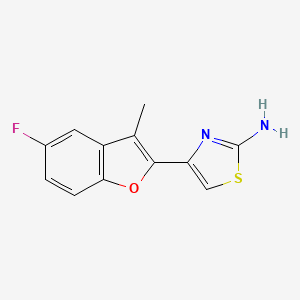
![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)
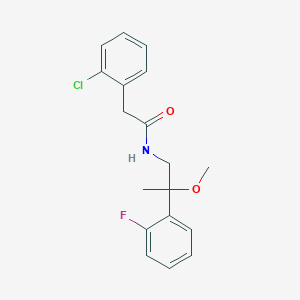
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)
![4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2860552.png)